An In-depth Technical Guide to (S)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to (S)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
Abstract
(S)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral synthetic building block of significant interest in medicinal chemistry. Its rigid, three-dimensional structure and the presence of a stereocenter and a reactive bromine atom make it a valuable intermediate in the synthesis of complex pharmaceutical agents, particularly those targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed synthetic and analytical methodologies, and a discussion of its applications in modern drug discovery, with a focus on its role as a precursor to Sphingosine-1-Phosphate (S1P) receptor modulators. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The indane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules. The introduction of a bromine atom and a chiral amine group, as seen in (S)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride, provides medicinal chemists with a versatile platform for structural elaboration. The bromine atom serves as a handle for various cross-coupling reactions, allowing for the introduction of diverse substituents to explore the chemical space around the core structure. The chiral amine is often a key pharmacophoric element, interacting with biological targets in a stereospecific manner. This guide will delve into the core chemical properties, synthesis, and applications of this important pharmaceutical intermediate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses and for ensuring the quality and purity of the final active pharmaceutical ingredient (API).
Chemical Structure and Properties
The chemical structure of (S)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is characterized by a dihydroindene core, with a bromine atom at the 4-position of the aromatic ring and an amine group at the 1-position of the five-membered ring. The "(S)" designation indicates the stereochemistry at the chiral center (C-1). The compound is typically supplied as a hydrochloride salt to improve its stability and handling properties.
Below is a visualization of the chemical structure:
Caption: Chemical structure of (S)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride.
Physical and Chemical Data
The following table summarizes the key physicochemical properties of (S)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride.
| Property | Value | Reference(s) |
| CAS Number | 1307873-37-5 | [1][2] |
| Molecular Formula | C₉H₁₁BrClN | [1][2] |
| Molecular Weight | 248.55 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
| Purity | Typically ≥95% | [1] |
| Storage Conditions | Room temperature, under inert atmosphere. | [4] |
Note: Specific values for properties like melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined experimentally for each batch.
Synthesis and Manufacturing
The synthesis of (S)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve the desired product with high chemical and enantiomeric purity. The general synthetic strategy involves the formation of the racemic amine followed by chiral resolution.
Synthetic Pathway Overview
A common synthetic route begins with the preparation of 4-bromo-1-indanone, which is then converted to the racemic 4-bromo-2,3-dihydro-1H-inden-1-amine. The crucial step is the resolution of this racemic mixture to isolate the desired (S)-enantiomer, which is subsequently converted to its hydrochloride salt.
Caption: General synthetic workflow for (S)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Bromo-1-indanone [5]
-
To a solution of 3-(2-bromophenyl)propanoic acid in a suitable solvent (e.g., dichloromethane), add a dehydrating agent (e.g., thionyl chloride or oxalyl chloride) to form the corresponding acid chloride.
-
In a separate vessel, prepare a suspension of a Lewis acid catalyst (e.g., aluminum chloride) in an inert solvent (e.g., dichloromethane) at reduced temperature (0-5 °C).
-
Slowly add the acid chloride solution to the Lewis acid suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).
-
Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-bromo-1-indanone.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of Racemic 4-Bromo-2,3-dihydro-1H-inden-1-amine
-
Dissolve 4-bromo-1-indanone in a suitable solvent (e.g., methanol or ethanol).
-
Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) and a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation with a suitable catalyst like Raney nickel).
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed.
-
Work up the reaction by removing the solvent, partitioning the residue between an organic solvent and an aqueous base, and extracting the aqueous layer with the organic solvent.
-
Combine the organic layers, dry, and concentrate to obtain the racemic amine.
Step 3: Chiral Resolution of 4-Bromo-2,3-dihydro-1H-inden-1-amine [6]
-
Dissolve the racemic amine in a suitable solvent (e.g., methanol or ethanol).
-
In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent, with gentle heating if necessary.
-
Add the solution of the resolving agent to the solution of the racemic amine.
-
Allow the mixture to cool slowly to room temperature, which should induce the crystallization of one of the diastereomeric salts.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
The enantiomeric excess of the resolved amine can be determined by chiral HPLC analysis of the free amine after liberating it from the salt.
-
Multiple recrystallizations may be necessary to achieve the desired enantiomeric purity.
Step 4: Formation of the Hydrochloride Salt
-
Dissolve the enantiomerically pure (S)-4-Bromo-2,3-dihydro-1H-inden-1-amine in a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a solution of hydrogen chloride in a suitable solvent (e.g., HCl in diethyl ether or isopropanol) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield the final product.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of (S)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride.
Spectroscopic Analysis
While specific spectra for the title compound are not publicly available, the expected spectroscopic data based on its structure are as follows:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic proton at C-1, and the methylene protons at C-2 and C-3. The chemical shifts and coupling patterns would be consistent with the substituted indane structure.
-
¹³C NMR: The carbon NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be influenced by the bromine, amine, and aromatic functionalities.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the free base (C₉H₁₀BrN) and a characteristic isotopic pattern due to the presence of the bromine atom.
Chromatographic Purity
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the chemical purity of (S)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride.
Illustrative HPLC Method:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the chromophore absorbs, typically in the range of 210-280 nm.
-
Flow Rate: Approximately 1.0 mL/min.
-
Injection Volume: 5-10 µL.
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to standard guidelines.
Chiral Purity
The enantiomeric purity is a critical quality attribute for this chiral intermediate. It is determined using chiral HPLC.
Illustrative Chiral HPLC Method: [7][8]
-
Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., cellulose or amylose) coated on a silica support.
-
Mobile Phase: A normal-phase mobile phase, typically a mixture of a hydrocarbon solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Detection: UV detection.
-
Flow Rate: Typically in the range of 0.5-1.5 mL/min.
The method must be capable of baseline separating the (S)- and (R)-enantiomers, allowing for accurate quantification of the enantiomeric excess (ee).
Applications in Drug Discovery and Development
(S)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a valuable building block for the synthesis of various drug candidates, particularly those targeting the central nervous system.[4]
Intermediate for Sphingosine-1-Phosphate (S1P) Receptor Modulators
A primary application of this compound is in the synthesis of Sphingosine-1-Phosphate (S1P) receptor modulators.[9] S1P receptors are a class of G protein-coupled receptors that play a crucial role in the immune system, particularly in lymphocyte trafficking. Modulators of S1P receptors, especially the S1P1 subtype, have been successfully developed for the treatment of autoimmune diseases like multiple sclerosis.
The (S)-aminoindan moiety can serve as a key structural element in these modulators, with the bromine atom providing a point for further chemical elaboration to achieve the desired potency and selectivity.
Caption: Role of the title compound in the synthesis of S1P receptor modulators.
Precursor for Other CNS-Active Agents
The structural features of (S)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride also make it an attractive starting material for the synthesis of other classes of CNS-active compounds, including potential antidepressants and anxiolytics.[4] The rigid indane framework can help to pre-organize the pharmacophoric groups in a conformation that is favorable for binding to their biological targets.
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for (S)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is not widely available, information from related compounds suggests that it should be handled with care in a laboratory setting.[10][11]
-
General Hazards: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, under an inert atmosphere.[4]
It is imperative to consult the specific SDS provided by the supplier before handling this compound.
Conclusion
(S)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a strategically important chiral building block in pharmaceutical research and development. Its well-defined stereochemistry and the presence of functional groups amenable to a variety of chemical transformations make it a valuable precursor for the synthesis of complex, biologically active molecules. Its primary role as an intermediate for S1P receptor modulators highlights its significance in the development of treatments for autoimmune and neurological disorders. A thorough understanding of its chemical properties, synthetic routes, and analytical characterization, as outlined in this guide, is essential for its effective utilization in the pursuit of novel therapeutics.
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